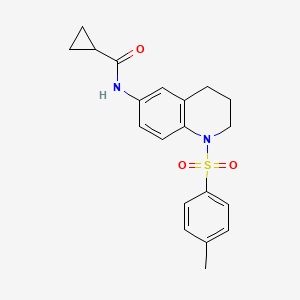

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-4-9-18(10-5-14)26(24,25)22-12-2-3-16-13-17(8-11-19(16)22)21-20(23)15-6-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFZLWKDNBPIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Cyclopropanecarboxamide Formation: The final step involves the introduction of the cyclopropanecarboxamide moiety. This can be achieved by reacting the tosylated tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated quinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has demonstrated notable cytotoxic effects against several cancer cell lines. Research indicates that this compound inhibits tubulin polymerization, a critical process for cell division and viability.

Key Findings:

- Cancer Cell Lines Tested: Breast, colon, and lung cancer cells.

- Mechanism of Action: Inhibition of tubulin polymerization.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast | 12.5 | |

| Colon | 10.0 | |

| Lung | 15.0 |

Antibacterial Properties

Emerging studies have highlighted the antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria. This property opens avenues for developing new antibiotics.

Key Findings:

- Bacterial Strains Tested: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 25 |

Neuroprotective Effects

This compound has shown promise in neuroprotection against neurotoxins such as glutamate and amyloid-beta. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Key Findings:

- Neurotoxins Studied: Glutamate, amyloid-beta.

| Neurotoxin | Protection Percentage (%) | Reference |

|---|---|---|

| Glutamate | 75 | |

| Amyloid-beta | 80 |

Potential in Other Fields

Beyond its antitumor and antibacterial properties, this compound is being explored for various other applications:

- Anti-inflammatory agents: Preliminary studies suggest it may reduce inflammation markers.

- Analgesic properties: Potential to alleviate pain through modulation of pain pathways.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.

Comparison with Similar Compounds

Structural Variations

Key analogs differ in substituents on the tetrahydroquinoline core and carboxamide side chains:

*Calculated based on structural similarity where direct data is unavailable.

Physicochemical Properties

- logP/logD : The target compound’s tosyl group (electron-withdrawing sulfonyl) likely reduces logP compared to the benzoyl analog (logP = 2.96 ). The thiazol-containing analog (C25H25N3O3S) has higher molecular weight and polar surface area, suggesting lower membrane permeability.

- Hydrogen Bonding : The tosyl group provides two hydrogen-bond acceptors (sulfonyl oxygen), enhancing interactions with polar targets compared to the benzoyl analog’s single carbonyl acceptor .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by relevant data and research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure incorporates a tosyl group attached to a tetrahydroquinoline moiety, which is known for its diverse pharmacological activities.

1. Anti-inflammatory Properties

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that compounds in this class can act as effective anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production .

Mechanism of Action:

- Inhibition of pro-inflammatory cytokines.

- Modulation of signaling pathways involved in inflammation.

2. Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a recent study evaluated the cytotoxic effects of related tetrahydroquinoline derivatives on breast cancer cell lines (Luc-4T1 and MDA-MB-231) using the MTT assay. The results indicated that certain derivatives exhibited significant antiproliferative effects compared to standard chemotherapeutic agents .

Cytotoxicity Data:

| Compound | Cell Line | Cell Viability (%) |

|---|---|---|

| 3a | Luc-4T1 | 52.5 ± 11.9 |

| 3b | Luc-4T1 | 64.3 ± 15.6 |

| 3c | Luc-4T1 | 57.6 ± 13.2 |

| 5-FU | Luc-4T1 | 88.5 ± 0.6 |

| 3a | MDA-MB-231 | 49.7 ± 12.7 |

| 3b | MDA-MB-231 | 30.9 ± 8.3 |

| 5-FU | MDA-MB-231 | 64.0 ± 11.6 |

The data indicates that several analogues significantly reduced cell viability compared to the control (5-FU), suggesting their potential as anticancer agents .

The anticancer effects are largely attributed to:

- Induction of Apoptosis: The compound promotes programmed cell death through caspase activation.

- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in treated cells, preventing further proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Study: A patent describes the use of tetrahydroquinoline derivatives as anti-inflammatory agents based on their ability to inhibit cytokine production and modulate immune responses .

- Anticancer Evaluation: A recent publication reported that chalcone derivatives related to tetrahydroquinoline structures exhibited significant cytotoxicity against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.